molecular formula C25H28N2O6 B12762737 Diketopiperazine moexiprilat CAS No. 112468-23-2

Diketopiperazine moexiprilat

Cat. No.: B12762737
CAS No.: 112468-23-2
M. Wt: 452.5 g/mol
InChI Key: IIPIDAGAGXRRKJ-YSSFQJQWSA-N
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Description

Diketopiperazine moexiprilat is a compound derived from moexipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Diketopiperazines are a class of cyclic dipeptides formed by the condensation of two amino acids. They are known for their stability and resistance to enzymatic hydrolysis, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diketopiperazines can be synthesized through various methods, including chemical and enzymatic routes. One common method involves the cyclization of dipeptides under acidic or basic conditions. For example, the synthesis of diketopiperazine moexiprilat can be achieved by cyclizing the dipeptide precursor of moexiprilat under controlled pH conditions .

Industrial Production Methods

Industrial production of diketopiperazines often involves chemoenzymatic methods to achieve high yields and purity. The use of adenylation enzymes has been reported to facilitate the one-pot synthesis of diketopiperazines, including moexiprilat, under mild conditions . This method minimizes racemization and allows for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diketopiperazine moexiprilat undergoes various chemical reactions, including:

    Oxidation: Catalyzed by oxidoreductases or chemical oxidants.

    Reduction: Typically involves reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted diketopiperazines, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

Diketopiperazine moexiprilat exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, moexiprilat inhibits kininase II, which degrades bradykinin, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

    Moexipril: The prodrug form of moexiprilat, which is converted to the active diketopiperazine moexiprilat in the body.

    Other ACE Inhibitors: Compounds like enalaprilat and lisinopril, which also inhibit ACE but differ in their chemical structure and pharmacokinetics.

Uniqueness

This compound is unique due to its cyclic dipeptide structure, which imparts stability and resistance to enzymatic degradation. This makes it a valuable compound for long-term therapeutic applications and research into enzyme inhibition mechanisms.

Properties

CAS No.

112468-23-2

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid

InChI

InChI=1S/C25H28N2O6/c1-15-23(28)26-14-18-13-22(33-3)21(32-2)12-17(18)11-20(26)24(29)27(15)19(25(30)31)10-9-16-7-5-4-6-8-16/h4-8,12-13,15,19-20H,9-11,14H2,1-3H3,(H,30,31)/t15-,19-,20-/m0/s1

InChI Key

IIPIDAGAGXRRKJ-YSSFQJQWSA-N

Isomeric SMILES

C[C@H]1C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O)OC)OC

Canonical SMILES

CC1C(=O)N2CC3=CC(=C(C=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O)OC)OC

Origin of Product

United States

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